

Spectroscopic Profile of 4-(4-Aminophenyl)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Aminophenyl)butyric acid

Cat. No.: B081575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-(4-Aminophenyl)butyric acid**, a compound of interest in pharmaceutical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for **4-(4-Aminophenyl)butyric acid** is $C_{10}H_{13}NO_2$, with a molecular weight of 179.22 g/mol. [1][2][3] The structural and electronic environment of the molecule has been elucidated using various spectroscopic techniques. The quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data for **4-(4-Aminophenyl)butyric acid**

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------------|--------------------|---|
| Data not available | Data not available | Data not available | Aromatic protons (AA'BB' system) |
| Data not available | Data not available | Data not available | -CH ₂ - (adjacent to aromatic ring) |
| Data not available | Data not available | Data not available | -CH ₂ - (central methylene) |
| Data not available | Data not available | Data not available | -CH ₂ - (adjacent to carboxyl group) |
| Data not available | Data not available | Data not available | -NH ₂ (amino group) |
| Data not available | Data not available | Data not available | -COOH (carboxyl group) |

Table 2: ¹³C NMR Spectroscopic Data for **4-(4-Aminophenyl)butyric acid**

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| Data not available | Quaternary aromatic carbon (C-NH ₂) |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Quaternary aromatic carbon (C-alkyl) |
| Data not available | -CH ₂ - (adjacent to aromatic ring) |
| Data not available | -CH ₂ - (central methylene) |
| Data not available | -CH ₂ - (adjacent to carboxyl group) |
| Data not available | -COOH (carboxyl carbon) |

Note: Specific chemical shift values from public databases were not available at the time of this report. The assignments are based on predictable chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for **4-(4-Aminophenyl)butyric acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| Data not available | Broad | O-H stretch (carboxylic acid) |
| Data not available | Medium | N-H stretch (primary amine) |
| Data not available | Strong | C=O stretch (carboxylic acid) |
| Data not available | Medium | C=C stretch (aromatic ring) |
| Data not available | Medium | C-N stretch (aromatic amine) |
| Data not available | Medium | C-O stretch (carboxylic acid) |
| Data not available | Strong | Aromatic C-H bending (para-disubstituted) |

Note: Specific peak positions from public databases were not available. The assignments are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for **4-(4-Aminophenyl)butyric acid**

| m/z | Interpretation |
|--------|--|
| 179.09 | Molecular ion [M] ⁺ or protonated molecule [M+H] ⁺ (calculated: 179.0946) [1] |

Note: Detailed fragmentation data was not available. The primary observed peak would correspond to the molecular ion or the protonated molecule.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These represent typical procedures for a small organic molecule like **4-(4-Aminophenyl)butyric acid**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-(4-Aminophenyl)butyric acid** was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[\[4\]](#)[\[5\]](#)
- The solution was transferred to a 5 mm NMR tube.[\[6\]](#)[\[7\]](#)
- The sample was vortexed to ensure homogeneity.

Instrumentation and Parameters (¹H and ¹³C NMR):

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: DMSO-d₆ (due to the presence of both amine and carboxylic acid functional groups).
- Temperature: 298 K.
- ¹H NMR:
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096 scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: -10 to 220 ppm.
- Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **4-(4-Aminophenyl)butyric acid** powder was placed directly onto the ATR crystal.[\[8\]](#)
- Pressure was applied using the instrument's anvil to ensure good contact between the sample and the crystal.[\[8\]](#)

Instrumentation and Parameters (FTIR-ATR):

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- A stock solution of **4-(4-Aminophenyl)butyric acid** was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).^[9]^[10]
- This stock solution was further diluted to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode.^[10]
- The final solution was filtered through a 0.22 µm syringe filter to remove any particulates.^[10]

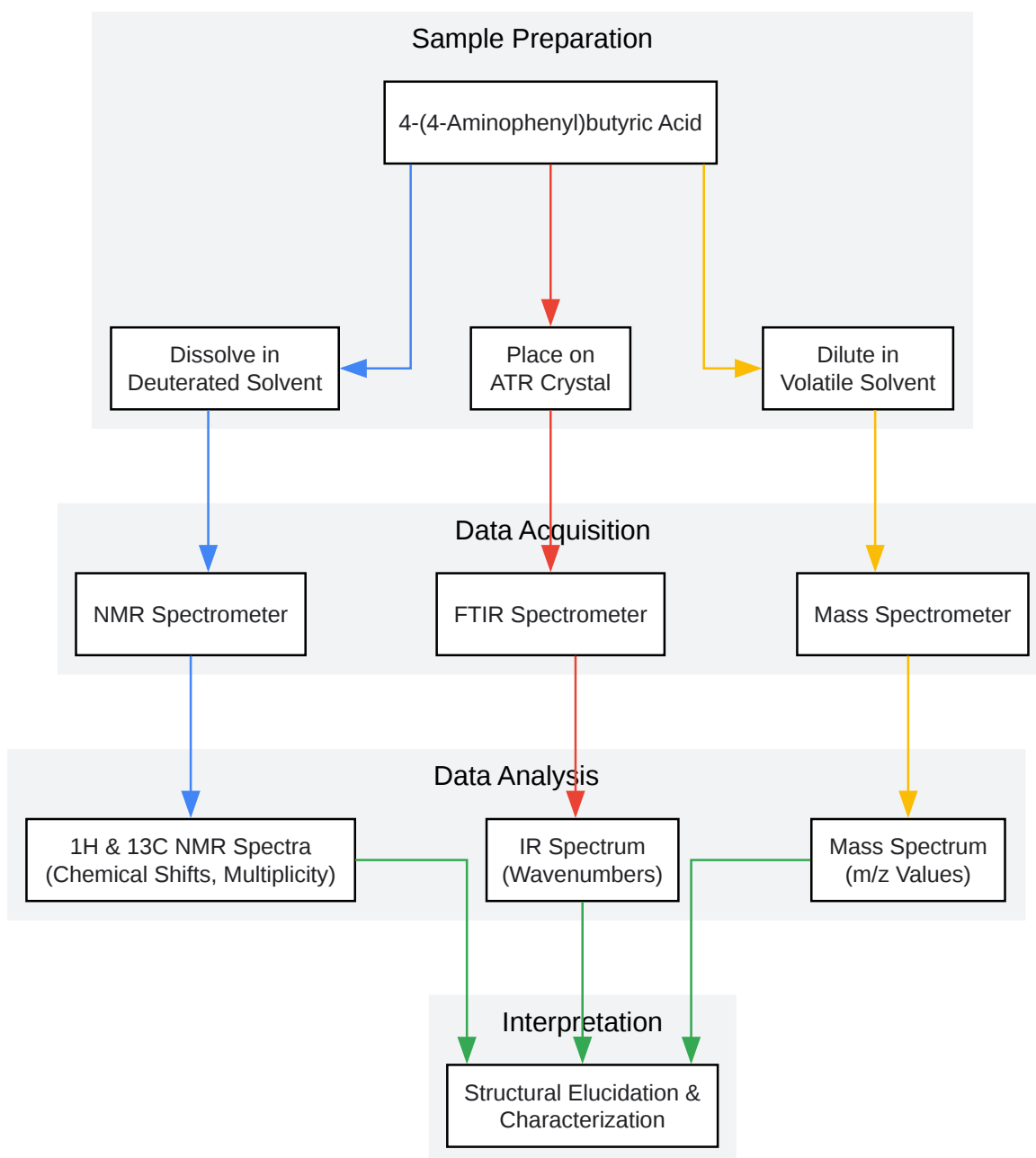
Instrumentation and Parameters (ESI-MS):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
- Ionization Mode: Positive ion mode is typically used to observe the $[M+H]^+$ ion.
- Infusion: The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3-4 kV.
- Nebulizing Gas (N₂): Flow rate and temperature were optimized for stable spray and desolvation.
- Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(4-Aminophenyl)butyric acid**.

General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Aminophenyl)butanoic acid | C₁₀H₁₃NO₂ | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-アミノフェニル)酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(4-Aminophenyl)butyric acid 95 15118-60-2 [sigmaaldrich.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-Aminophenyl)butyric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081575#spectroscopic-data-nmr-ir-ms-of-4-4-aminophenyl-butyric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com